molecular formula C23H19FN4O5 B2552674 N-(2,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251564-65-4

N-(2,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2552674
CAS RN: 1251564-65-4
M. Wt: 450.426
InChI Key: FNSLIZJSNHHEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Properties

The research on 1,2,4-oxadiazolines, including compounds with similar structures, has shown interest in the photochemical cleavage of N-O bonds under mild conditions. This property could be significant for designing light-responsive materials or for applications requiring controlled release mechanisms based on environmental triggers (Srimannarayana, Srivastava, & Clapp, 1970).

Radiopharmaceutical Synthesis

Compounds with the 1,2,4-oxadiazol moiety have been utilized in the radiosynthesis of PET (Positron Emission Tomography) radioligands. These ligands, such as DPA-714, are used for imaging the translocator protein (18 kDa) in vivo, indicating the potential of similar structures in diagnostic imaging and possibly in targeted drug delivery (Dollé et al., 2008).

Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, sharing structural similarities with the query compound, have shown Src kinase inhibitory and anticancer activities. This suggests that compounds with similar structures could be explored for their potential in cancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial Applications

Another study on 1,3,4-oxadiazole derivatives has reported their synthesis and evaluation as antimicrobial agents. This indicates the potential of such compounds, including the one , in developing new antimicrobial drugs or agents (Parikh & Joshi, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs, which include heterocyclic structures similar to the query compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds show potential in dye-sensitized solar cells (DSSCs) and could inform the design of ligands for targeted therapeutic interventions (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5/c1-31-16-9-10-19(32-2)18(12-16)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSLIZJSNHHEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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